
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the borylation of a halogenated naphthalene derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (6-(Difluoromethyl)naphthalen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: Reaction with alcohols to form boronic esters, which can be used as intermediates in various organic transformations.
Common Reagents and Conditions
Palladium catalysts: Commonly used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene.
Major Products
Biaryl compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic esters: From esterification reactions.
科学的研究の応用
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The primary mechanism of action for (6-(Difluoromethyl)naphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group interacts with the palladium complex, facilitating the transfer of the organic moiety.
類似化合物との比較
Similar Compounds
- (6-(Difluoromethoxy)naphthalen-2-yl)boronic acid
- (6-Fluoro-2-naphthyl)boronic acid
- 6-Methoxy-2-naphthaleneboronic acid
Uniqueness
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is unique due to the presence of the difluoromethyl group, which can impart different electronic properties compared to methoxy or fluoro substituents. This can influence the reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.
特性
分子式 |
C11H9BF2O2 |
|---|---|
分子量 |
222.00 g/mol |
IUPAC名 |
[6-(difluoromethyl)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O2/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,11,15-16H |
InChIキー |
RSUVFTICEVRMIH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


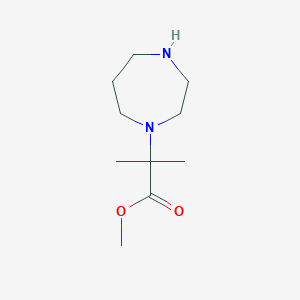

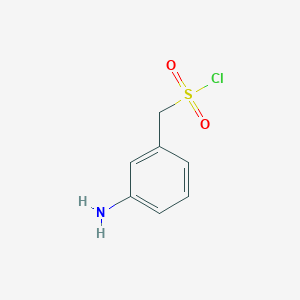
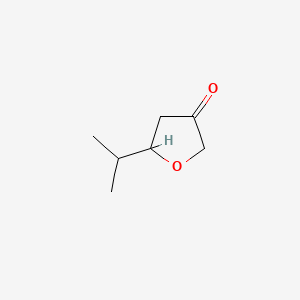
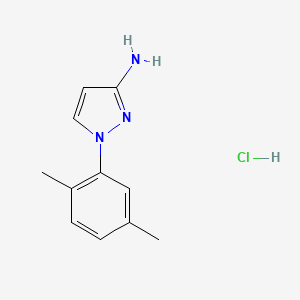
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
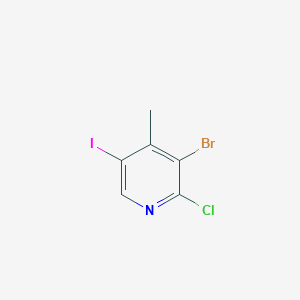
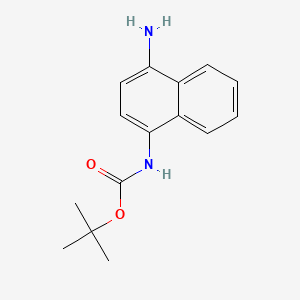
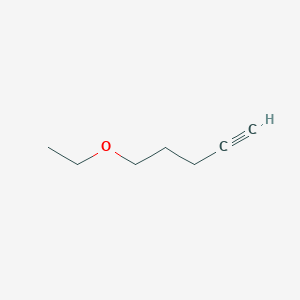
![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
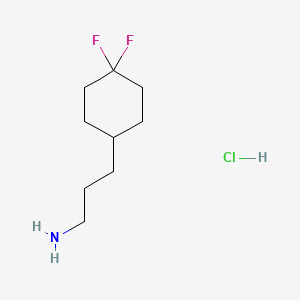

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
